molecular formula C8H7N3S B1586722 4-Phenyl-1,2,3-thiadiazol-5-amine CAS No. 78301-72-1

4-Phenyl-1,2,3-thiadiazol-5-amine

Cat. No. B1586722
CAS RN: 78301-72-1
M. Wt: 177.23 g/mol
InChI Key: VPHYLVGCMWSAEJ-UHFFFAOYSA-N
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Description

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazol, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

Thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .


Chemical Reactions Analysis

Substitutions at 4th position of imidazole moiety of 5-(1-methyl-5-nitro-1H-2-imidazolyl)-1,3,4-thiadiazol-2-amine (megazol) with electron-donating or withdrawing substituents was found to reduce the trypanocidal activity .


Physical And Chemical Properties Analysis

Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound was 1-[(5-chloro-2-thienyl)carbonyl]-4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (94) with an IC 50 value of 9.35 μ m against L. major promastigotes .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Azo Dyes : 4-Phenyl-1,2,3-thiadiazol-5-amine has been utilized in the synthesis of heterocyclic azo dyes, which are characterized for their biological activity. These dyes were synthesized by diazotization followed by coupling with various compounds (Kumar et al., 2013).

Anticancer Applications

  • Anticancer Activity of Schiff Bases : Schiff bases containing 1,3,4-thiadiazole derivatives have been synthesized and demonstrated significant anticancer activity in vivo, particularly compounds 2d & 4d showing potent effects (Naskar et al., 2015).
  • Novel Anticancer Agents : A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have shown significant in vitro antitumor activities against breast cancer cell lines, with certain derivatives exhibiting higher inhibitory activities than cisplatin control (Sekhar et al., 2019).

Antifungal Applications

  • Antifungal Agents : Some 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives have been synthesized and evaluated for their antifungal activity, showing promising results comparable to the reference drug Flukanazole (Singh & Rana, 2011).

Synthesis and Spectral Studies

  • Synthesis of Metal Complexes : Novel metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized and characterized, highlighting the potential for diverse chemical applications (Al-Amiery et al., 2009).

DNA Interactions

  • DNA Binding Affinity : 5-(4-Substituted phenyl)-1, 3, 4-thiadiazole-2-amines have shown significant DNA binding affinity, indicating potential in biochemical and medical research (Shivakumara & Krishna, 2020).

Crystal and Structural Analysis

  • Crystal Structure Analysis : The crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine has been determined, providing insights into its molecular geometry and intermolecular interactions (Chumakov et al., 2011).

Antimicrobial and Antidiabetic Applications

  • Antimicrobial and Antidiabetic Agents : A series of thiadiazole derivatives have been synthesized and screened for antimicrobial, antifungal, and antidiabetic activities. They have shown promising results in inhibiting α-glucosidase and α-amylase, indicating potential as antidiabetic agents (Gummidi et al., 2021).

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which include 4-phenyl-1,2,3-thiadiazol-5-amine, have been found to inhibit the focal adhesion kinase (fak) by targeting the atp-binding pocket .

Mode of Action

The mode of action of this compound involves its interaction with its targets. The essential features of this compound, which contribute to its activity, include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen bonding domain . It prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Biochemical Pathways

This compound affects various biochemical pathways. The compound’s interaction with its targets leads to changes in these pathways and their downstream effects. For instance, 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Pharmacokinetics

It’s known that the incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, one of the synthesized derivatives of 1,3,4-thiadiazol-2-amine demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation .

Future Directions

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

4-phenylthiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHYLVGCMWSAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372631
Record name 4-Phenyl-1,2,3-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78301-72-1
Record name 4-Phenyl-1,2,3-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-[1,2,3]thiadiazol-5-ylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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